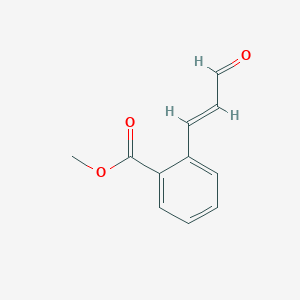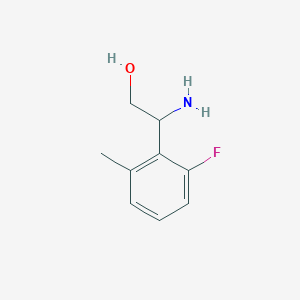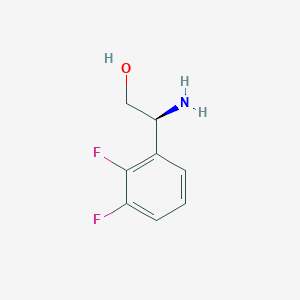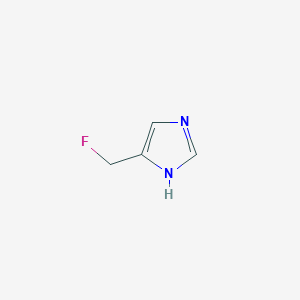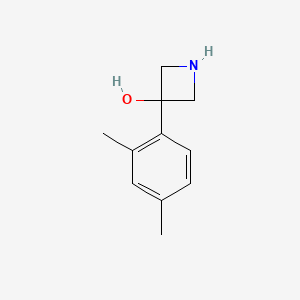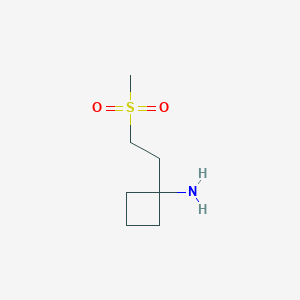
1-(5-Methylfuran-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 5-position and a hydroxyl group at the 1-position
Méthodes De Préparation
The synthesis of 1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of 5-methylfurfural using diazomethane or similar reagents under controlled conditions . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methylfuran-2-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 1-(5-Methylfuran-2-yl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds such as:
1-(2-Furyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its reactivity and interactions.
1-(5-Methylfuran-2-yl)ethanol: Contains an ethyl group instead of a cyclopropane ring, leading to different chemical properties.
5-Methylfurfural: The precursor in the synthesis of this compound, which lacks the cyclopropane ring and hydroxyl group.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a furan ring with a hydroxyl group, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
1-(5-methylfuran-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3 |
Clé InChI |
SCAWHDSADBEQTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



